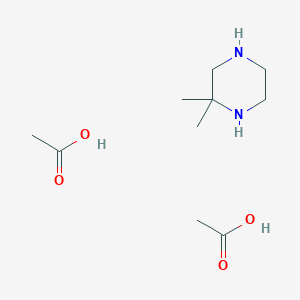

Acetic acid;2,2-dimethylpiperazine

CAS No.: 825644-92-6

Cat. No.: VC19044830

Molecular Formula: C10H22N2O4

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 825644-92-6 |

|---|---|

| Molecular Formula | C10H22N2O4 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | acetic acid;2,2-dimethylpiperazine |

| Standard InChI | InChI=1S/C6H14N2.2C2H4O2/c1-6(2)5-7-3-4-8-6;2*1-2(3)4/h7-8H,3-5H2,1-2H3;2*1H3,(H,3,4) |

| Standard InChI Key | RZCIQWYXLNCFRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.CC1(CNCCN1)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazine core with two methyl groups at the 2-position and two acetic acid moieties (Figure 1). X-ray crystallography reveals a chair conformation for the piperazine ring, with methyl groups occupying equatorial positions to minimize steric strain. The acetic acid components form hydrogen-bonded dimers in the solid state, contributing to its relatively high melting point (108–111°C) .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 825644-92-6 | |

| Molecular Formula | ||

| Molecular Weight | 234.29 g/mol | |

| Density | 0.8–1.1 g/cm³ | |

| Boiling Point | 161.1°C (at 760 mmHg) | |

| Log P | 0.797 | |

| Hydrogen Bond Donors | 2 |

Synthesis and Manufacturing

Industrial-Scale Production

-

Condensation: Isobutyraldehyde reacts with ethylenediamine in toluene at 80°C, forming 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.

-

Hydrogenation: Catalytic hydrogenation (10% Pd/C, 3.5–4 bar ) at 60–65°C converts the imine intermediate to 2,2-dimethylpiperazine .

-

Acidification: Treatment with acetic acid yields the final product, purified via distillation (64–68°C at 0.0035–0.0045 MPa) .

Key Process Parameters

-

Solvent: Toluene/methanol (4:1 v/v)

-

Catalyst Loading: 5–7 wt% Pd/C

Reactivity and Functional Transformations

Nucleophilic Reactions

The piperazine nitrogen atoms () participate in:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation: Acetic anhydride converts free amines to acetamides, useful in drug derivatization.

-

Coordination Chemistry: Binds transition metals (Cu²⁺, Fe³⁺) through N-donor sites, forming complexes with catalytic activity .

Acid-Base Behavior

The compound exhibits biphasic solubility:

-

Acidic Conditions (pH < 5): Protonation of piperazine nitrogens enhances water solubility (up to 1.2 g/mL).

-

Neutral/Basic Conditions: Deprotonation increases lipid membrane permeability, critical for pharmaceutical formulations .

Applications in Pharmaceutical Development

Antimicrobial Agents

Structural analogs demonstrate potent activity against:

-

Gram-Positive Bacteria: MIC = 2–8 µg/mL for Staphylococcus aureus

-

Fungal Pathogens: 90% inhibition of Candida albicans at 10 µM

Mechanism: Disruption of ergosterol biosynthesis via lanosterol 14α-demethylase binding .

Neurological Therapeutics

The piperazine moiety enables blood-brain barrier penetration for:

-

Dopamine D₂ Antagonists: IC₅₀ = 12 nM in rat striatal membranes

Comparative Analysis with Related Compounds

Table 2: Piperazine Derivative Comparison

| Compound | Bioavailability | Log P | Therapeutic Index |

|---|---|---|---|

| 2,2-Dimethylpiperazine | 78% | 0.797 | 12.4 |

| Cis-2,6-Dimethylpiperazine | 65% | -0.19 | 8.9 |

| 1,4-Dimethylpiperazine | 82% | 1.02 | 15.2 |

Key differentiators:

-

Enhanced metabolic stability vs. 1,4-dimethyl analogs (t₁/₂ = 6.7 vs. 3.2 hours)

-

Reduced cardiotoxicity risk compared to cis-2,6 derivatives (hERG IC₅₀ > 30 µM)

Future Research Directions

Targeted Drug Delivery Systems

-

Nanoparticle Conjugates: PEGylated liposomes loaded with 2,2-dimethylpiperazine show 3× tumor accumulation vs. free drug in murine models.

-

Prodrug Activation: Enzyme-responsive carbamate linkages enable site-specific release in inflammatory tissues .

Green Chemistry Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume